1-Methylazepane-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylazepane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-2-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVCLYDSXOEYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697050 | |
| Record name | 1-Methylazepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-62-4 | |
| Record name | 1-Methylazepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 1 Methylazepane 4 Carboxylic Acid
De Novo Synthesis Approaches to the Azepane Ring System
The de novo synthesis of the azepane ring is a fundamental challenge in heterocyclic chemistry. The increased ring strain and entropic barrier of forming a seven-membered ring compared to five- or six-membered rings necessitate specialized synthetic strategies.
The formation of the azepane ring is often achieved as the key step in a synthetic sequence through intramolecular cyclization. Several powerful reactions have been adapted for this purpose.
Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for the formation of various ring sizes, including the seven-membered azepane system. researchgate.net This reaction typically involves an acyclic diene precursor containing a nitrogen atom, which, in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst), undergoes cyclization to form a dehydroazepine. Subsequent hydrogenation delivers the saturated azepane ring. The key to this approach is the synthesis of the diene precursor, which can be assembled using standard organic transformations. researchgate.net
Dearomative Ring Expansion: A novel strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light, transforms a six-membered aromatic nitro compound into a seven-membered cyclic nitrone system. A subsequent hydrogenolysis step reduces the nitrone and other functionalities, providing direct access to complex polysubstituted azepanes in a highly efficient two-step sequence from simple starting materials. nih.gov
Piperidine (B6355638) Ring Expansion: Azepane derivatives can be synthesized through the ring expansion of corresponding piperidine precursors. rsc.org This method can proceed with high stereoselectivity and regioselectivity, allowing for the controlled synthesis of diastereomerically pure azepanes. The expansion strategy often involves the formation of a bicyclic intermediate which then undergoes a regioselective ring-opening to yield the seven-membered azepane structure. rsc.org
Aza-Prins Cyclization: The silyl (B83357) aza-Prins cyclization, mediated by Lewis acids like iron(III) salts, provides an efficient route to tetrahydroazepines. acs.org This reaction combines an amine, an aldehyde, and an allylsilane-containing fragment to construct the seven-membered ring and install multiple functional groups in a single step under mild conditions. acs.org
| Ring Formation Strategy | Typical Precursor | Key Reagents/Conditions | Primary Product |
| Ring-Closing Metathesis (RCM) | Acyclic amino-diene | Grubbs' catalyst (Ru-based) | Dehydroazepine |
| Dearomative Ring Expansion | Substituted Nitroarene | Blue light, then H₂/Pd | Substituted Azepane |
| Piperidine Ring Expansion | Functionalized Piperidine | Various (e.g., via bicyclic intermediates) | Substituted Azepane |
| Silyl Aza-Prins Cyclization | Homoallylic amine, Aldehyde | Iron(III) salts (e.g., FeCl₃) | Tetrahydroazepine |
Once the basic azepane scaffold is constructed, functional group interconversions (FGIs) are employed to achieve the final target structure. solubilityofthings.comcompoundchem.com An FGI is the transformation of one functional group into another, enabling the manipulation of the molecule's reactivity and properties. solubilityofthings.com For instance, a ketone or ester group incorporated during the ring synthesis can be modified. A common precursor to azepanes is the corresponding lactam (azepan-2-one). The reduction of the lactam's amide group to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a classic FGI that yields the saturated azepane ring. Other transformations could include the hydrolysis of an ester to a carboxylic acid or the reduction of a ketone at the C-4 position to an alcohol, which could then be further functionalized.
Derivatization from Precursor Compounds
An alternative to de novo ring synthesis is to start with a pre-existing azepane or a closely related precursor and introduce the necessary functional groups at the C-4 and N-1 positions.
Introducing a carboxylic acid group at the C-4 position of the azepane ring is a critical step. This is often achieved by synthesizing the ring with a precursor functional group already at the C-4 position.
From Azepan-4-one: A highly convergent approach starts with a C-4 ketone, such as 1-methylazepan-4-one. This ketone can undergo a Strecker-type synthesis, reacting with an amine and a cyanide source to form an α-amino nitrile. researchgate.net Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired α-amino acid structure, in this case, the 1-methylazepane-4-carboxylic acid.
Hydrolysis of Ester or Nitrile Precursors: Many ring-forming strategies are designed to incorporate an ester or nitrile group at the C-4 position directly. For example, a Dieckmann condensation or a Michael addition-based cyclization could yield an azepane ring with a C-4 carboxylate ester. This ester can then be hydrolyzed to the target carboxylic acid using standard conditions, such as saponification with sodium hydroxide (B78521) followed by acidic workup. google.com Similarly, a nitrile group at C-4 can be hydrolyzed to a carboxylic acid.
If the synthesis yields a secondary amine (azepane-4-carboxylic acid), the final step is the introduction of the methyl group onto the nitrogen atom.
Reductive Amination (Eschweiler-Clarke Reaction): This is a classic and highly effective method for the N-methylation of secondary amines. The reaction involves treating the azepane precursor with formaldehyde (B43269) (or its trimer, paraformaldehyde) and a reducing agent. chemicalbook.com Commonly, formic acid is used as both the acid catalyst and the reducing agent. Alternatively, other reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride can be used, offering milder reaction conditions.
Direct Alkylation: The nitrogen of the azepane ring can be directly alkylated using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the acid produced during the reaction. nih.gov Care must be taken to avoid over-alkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt.
| Transformation | Starting Material | Key Reagents | Purpose |
| Reductive Amination | Azepane-4-carboxylic acid | Formaldehyde, Formic Acid (or NaBH(OAc)₃) | N-Methylation |
| Direct Alkylation | Azepane-4-carboxylic acid | Methyl iodide, K₂CO₃ | N-Methylation |
| Nitrile Hydrolysis | 1-Methylazepane-4-carbonitrile | H₃O⁺ or OH⁻, heat | Form Carboxylic Acid |
| Ester Hydrolysis | Ethyl 1-methylazepane-4-carboxylate | NaOH, then H₃O⁺ | Form Carboxylic Acid |
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Forms
The C-4 carbon atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms requires either controlling the stereochemistry during the synthesis or separating the enantiomers from a racemic mixture.
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysts. For instance, an asymmetric version of a ring-closing reaction or a stereoselective ring expansion could establish the desired stereochemistry at C-4. rsc.org The synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a related heterocyclic system, has been achieved using polymer-supported homoserine as a chiral starting material, demonstrating the feasibility of substrate-controlled stereoselection. nih.govrsc.org
Chiral Resolution: Resolution is the process of separating a racemic mixture (a 50:50 mix of both enantiomers) into its individual enantiomeric components. libretexts.orglibretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or recrystallization. libretexts.org The most common method involves derivatization with a single enantiomer of a chiral resolving agent to create a mixture of diastereomers. Diastereomers have different physical properties and can be separated.
Diastereomeric Salt Formation: The carboxylic acid group of racemic this compound can be reacted with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a synthetic chiral amine). libretexts.org This forms a pair of diastereomeric salts, which can then be separated by fractional crystallization. Once separated, the addition of a strong acid liberates the enantiomerically pure carboxylic acids. libretexts.org
Diastereomeric Ester Formation: An alternative is to convert the racemic carboxylic acid into diastereomeric esters by reacting it with a chiral alcohol, such as L-(-)-menthol. beilstein-journals.org These diastereomeric esters can then be separated using chromatography (e.g., HPLC or column chromatography). Subsequent hydrolysis of the separated esters yields the individual enantiomers of the carboxylic acid. beilstein-journals.org
Asymmetric Synthetic Pathways to Chiral this compound
Asymmetric synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material, often employing chiral catalysts, auxiliaries, or reagents. A review of the current scientific literature reveals a notable absence of specific, documented asymmetric synthetic routes developed explicitly for this compound. While general methods for the asymmetric synthesis of other cyclic amino acids and azepane derivatives exist, their direct application to this particular target compound has not been reported. Researchers have explored various strategies for the enantioselective synthesis of related heterocyclic structures, but these have not been specifically adapted for this compound.
Diastereoselective Approaches
Diastereoselective synthesis focuses on creating a specific diastereomer of a molecule with multiple stereocenters. This is often achieved by using a chiral starting material or by introducing a new stereocenter under the influence of an existing one. Similar to asymmetric synthesis, there is a lack of published literature detailing diastereoselective routes specifically for the synthesis of this compound. While studies on the diastereoselective synthesis of other substituted azepanes and related seven-membered rings have been conducted, these methodologies have not been explicitly applied to or exemplified with this compound.
Chromatographic and Crystallization-Based Resolution of Racemic Mixtures
In the absence of direct stereoselective synthetic routes, the resolution of a racemic mixture is a common strategy to obtain individual enantiomers. This approach involves synthesizing the racemic compound and then separating the enantiomers.
One effective method for obtaining enantiomers of a related racemic carboxylic acid precursor involves the use of a chiral auxiliary to form diastereomers, which can then be separated by chromatography. Specifically, the resolution of a racemic precursor to an artificial glutamate (B1630785) analog has been demonstrated using L-(−)-menthol as a chiral auxiliary. Current time information in Bangalore, IN. In this process, the racemic carboxylic acid is esterified with L-(−)-menthol. This reaction converts the pair of enantiomers into a pair of diastereomers.
The resulting diastereomeric esters possess different physical properties, which allows for their separation using standard chromatographic techniques. Current time information in Bangalore, IN. In the reported example, the diastereomers were successfully separated on a gram-scale using chiral chromatography. Current time information in Bangalore, IN. After separation, the chiral auxiliary (L-(−)-menthol) can be cleaved to yield the individual enantiomerically pure carboxylic acids. While this method was applied to a precursor of a more complex molecule, the fundamental strategy of forming diastereomeric esters with a chiral alcohol followed by chromatographic separation is a viable and documented approach for resolving racemic carboxylic acids of this structural type. Current time information in Bangalore, IN.
The efficiency of this resolution is highlighted by the clean separation of the diastereomers via chiral chromatography, with distinct retention times for each compound. Current time information in Bangalore, IN. The following table summarizes the key aspects of this resolution process for the related precursor:
| Step | Description | Reagents/Conditions | Outcome | Reference |
| 1 | Diastereomer Formation | Racemic carboxylic acid, L-(−)-menthol, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | Diastereomeric menthyl esters | Current time information in Bangalore, IN. |
| 2 | Separation | Chiral chromatography (CHIRALFLASH IC column, EtOH/hexane mobile phase) | Isolated diastereomers with distinct retention times | Current time information in Bangalore, IN. |
| 3 | Chiral Auxiliary Cleavage | Deprotection of the ester | Enantiomerically pure carboxylic acids | Current time information in Bangalore, IN. |
This resolution method stands as a practical approach to access the enantiomers of carboxylic acids structurally related to this compound, in the absence of direct asymmetric or diastereoselective synthetic methods for the target compound itself. Current time information in Bangalore, IN.
Chemical Transformations and Reactivity Profiles of 1 Methylazepane 4 Carboxylic Acid
Reactions Involving the Carboxyl Group
The carboxylic acid moiety is a focal point for numerous synthetic modifications, enabling the formation of esters, amides, and other derivatives, as well as reduction to the corresponding alcohol.
The conversion of 1-methylazepane-4-carboxylic acid to its corresponding esters can be readily achieved through several standard methods. The Fischer-Speier esterification, a classic and widely used method, involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.orglibretexts.org This equilibrium-driven process typically utilizes an excess of the alcohol to shift the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org The reaction mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comorganic-chemistry.org Subsequent dehydration yields the ester. masterorganicchemistry.comorganic-chemistry.org The removal of water, often by azeotropic distillation with a solvent like toluene, can also be employed to drive the reaction to completion. wikipedia.orgmasterorganicchemistry.com
For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. These include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification. organic-chemistry.org
Table 1: Examples of Fischer Esterification Conditions
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Reference |
|---|---|---|---|---|
| General Carboxylic Acid | Excess Alcohol | H₂SO₄, TsOH, or HCl | Reflux | masterorganicchemistry.comwikipedia.org |
| Adipic Acid | Methanol | Acetone Dimethyl Acetal | Molar Ratio 4:5:8 | google.com |
The synthesis of amides from this compound can be accomplished through various synthetic routes. A common approach involves the initial conversion of the carboxylic acid to a more reactive acylating agent, such as an acid chloride. fishersci.co.ukmasterorganicchemistry.com The resulting acid chloride readily reacts with primary or secondary amines to form the corresponding amide in a reaction often referred to as the Schotten-Baumann reaction. fishersci.co.uk This reaction is typically carried out in the presence of a base, like a tertiary amine or pyridine (B92270), to neutralize the HCl byproduct. fishersci.co.uk
Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents. nih.gov Carbodiimides such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. fishersci.co.uk These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.co.uk Other reagents, such as titanium tetrachloride (TiCl₄), have also been shown to mediate the direct condensation of carboxylic acids and amines. nih.gov
The direct reaction of a carboxylic acid and an amine without a coupling agent is generally not favored due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.comlibretexts.org However, this salt can sometimes be dehydrated at high temperatures to yield the amide. masterorganicchemistry.comlibretexts.org
Table 2: Reagents for Amide Formation
| Method | Activating/Coupling Reagent | Key Features | Reference |
|---|---|---|---|
| From Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Forms a highly reactive intermediate | fishersci.co.ukmasterorganicchemistry.com |
| Carbodiimide Coupling | DCC, DIC, EDC | Forms an O-acylisourea intermediate, high yields | fishersci.co.uk |
| Direct Condensation | Titanium Tetrachloride (TiCl₄) | Performed in pyridine at elevated temperatures | nih.gov |
The carboxyl group of this compound can be reduced to the corresponding primary alcohol, (1-methylazepan-4-yl)methanol. Powerful reducing agents are typically required for this transformation. Lithium aluminum hydride (LAH) is a common and effective reagent for the reduction of carboxylic acids to alcohols. harvard.edu LAH is a potent, non-selective hydride source that readily reduces a wide array of carbonyl-containing functional groups. harvard.edu The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). harvard.edu
Another suitable reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). harvard.edu Borane is known for its ability to selectively reduce carboxylic acids in the presence of other functional groups like esters and amides. harvard.edu
Table 3: Common Reducing Agents for Carboxylic Acids
| Reagent | Solvent | Selectivity | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Non-selective, powerful | harvard.edu |
For many synthetic applications, the carboxylic acid group of this compound needs to be converted into a more reactive derivative. The most common of these are acid halides, particularly acid chlorides. byjus.comlibretexts.org
Acid chlorides can be readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). byjus.comlibretexts.orgmasterorganicchemistry.com This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. masterorganicchemistry.com Other reagents that can effect this transformation include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). libretexts.org
Once formed, these activated derivatives, such as 1-methylazepane-4-carbonyl chloride, are highly susceptible to nucleophilic acyl substitution and can be used to synthesize a variety of other compounds, including esters and amides, often under milder conditions than the direct reactions with the carboxylic acid. byjus.com Acid chlorides can also react with a carboxylate salt to form an anhydride (B1165640). byjus.com
Table 4: Reagents for the Formation of Acid Chlorides
| Reagent | Byproducts | Notes | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts, easy to remove | byjus.comlibretexts.orgmasterorganicchemistry.com |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Solid reagent, reacts in the cold | libretexts.org |
Reactions Involving the Azepane Ring Nitrogen
The tertiary amine nitrogen in the azepane ring provides another site for chemical modification, primarily through reactions that target its nucleophilic and basic character.
As a tertiary amine, the nitrogen atom of this compound can undergo further alkylation to form a quaternary ammonium salt. This reaction, known as quaternization, typically involves treating the amine with an alkyl halide, such as methyl iodide. dtic.milresearchgate.net The tertiary amine acts as a nucleophile, displacing the halide from the alkylating agent to form a new carbon-nitrogen bond and a positively charged quaternary ammonium species. dtic.mil
The rate and success of quaternization can be influenced by several factors, including the nature of the alkylating agent and the steric hindrance around the nitrogen atom. dtic.milmdpi.com While primary and secondary amines can also be alkylated to the quaternary stage, these reactions often require more forcing conditions. dtic.mil For tertiary amines like this compound, the reaction to form the corresponding quaternary ammonium salt, for example, 1,1-dimethyl-4-carboxyazepanium iodide, proceeds more readily. researchgate.netrsc.org
Table 5: Examples of Amine Quaternization
| Amine | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Tertiary Amines | Methyl Iodide | Methanol, KHCO₃ | Quaternary Ammonium Salt | researchgate.net |
| Aromatic Amines | Methyl Iodide | 2,6-Lutidine | Quaternary Ammonium Salt | dtic.mil |
Reactions with Electrophiles at the Nitrogen Center
The nitrogen atom in this compound is a tertiary amine, making it nucleophilic and susceptible to attack by various electrophiles. This reactivity is centered on the lone pair of electrons on the nitrogen. The most common reaction for tertiary amines is quaternization, where the nitrogen attacks an electrophile, forming a quaternary ammonium salt. This reaction is a type of alkylation and results in the nitrogen atom bearing a permanent positive charge.
The general inertness of the carboxylic acid group under these conditions allows for selective reaction at the nitrogen. However, the presence of the acidic proton on the carboxyl group could lead to acid-base reactions if a basic electrophilic reagent is used.
Table 1: Potential Quaternization Reactions at the Nitrogen Center
| Electrophile | Reagent Example | Product |
| Alkyl Halide | Methyl Iodide (CH₃I) | 1,1-Dimethyl-4-carboxyazepanium Iodide |
| Alkyl Tosylate | Ethyl Tosylate (EtOTs) | 1-Ethyl-1-methyl-4-carboxyazepanium Tosylate |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | (Product is typically unstable and reverts) |
| Propiolactone | β-Propiolactone | 1-Methyl-1-(2-carboxyethyl)azepane-4-carboxylic Acid |
Note: While reaction with acyl halides is possible, the resulting N-acylammonium salt is a highly reactive acylating agent and often not stable enough to be isolated.
Reactions Involving the Azepane Ring Carbon Skeleton
The azepane ring of this compound consists of sp³-hybridized carbon atoms. This saturated aliphatic structure dictates its reactivity, which is substantially different from that of aromatic or unsaturated systems.
Electrophilic and Nucleophilic Substitutions on the Ring
The C-H bonds of the azepane ring are generally unreactive towards both electrophilic and nucleophilic substitution reactions under standard conditions. The carbon skeleton lacks the electron density to attract electrophiles and does not possess suitable leaving groups for nucleophilic attack.
Electrophilic Substitution: These reactions typically require activated systems, such as aromatic rings or enols. The saturated alkanic nature of the azepane ring prevents such transformations.
Nucleophilic Substitution: This pathway would require a leaving group (like a halogen) on the ring. In the parent molecule, no such group is present. Radical substitution, for instance with halogens under UV light, could introduce such functionality, but this process is often unselective and would likely lead to a mixture of products.
Ring Expansions or Contractions
Ring expansion and contraction reactions are important transformations in cyclic systems, often driven by the formation of a more stable ring size or the relief of ring strain. etsu.eduwikipedia.org For the azepane ring in this compound, these reactions are not spontaneous and would require specific synthetic modifications.
Ring Contraction: A common method for ring contraction is the Favorskii rearrangement of α-halo ketones. wikipedia.org This would necessitate the introduction of both a carbonyl group and a halogen on the azepane ring adjacent to each other, a multi-step synthetic challenge starting from the specified acid. Another pathway, the Wolff rearrangement of an α-diazoketone, can also lead to ring contraction. wikipedia.org
Ring Expansion: Reactions like the Tiffeneau-Demjanov rearrangement can expand rings by one carbon. wikipedia.org This typically involves the diazotization of an exocyclic aminomethyl group, which would first need to be installed on the azepane ring. Carbocation rearrangements are also a primary driver for ring expansion, especially to relieve the strain of smaller rings. youtube.commasterorganicchemistry.comyoutube.com For instance, a carbocation generated adjacent to a cyclobutane (B1203170) ring often leads to expansion to a cyclopentane. masterorganicchemistry.com While azepane is a seven-membered ring and not particularly strained, specific carbocation rearrangements could theoretically lead to changes in the ring structure.
Studies on similar heterocyclic systems, such as 1,4-oxazepane (B1358080) derivatives, have shown them to be stable and not prone to spontaneous ring contraction, suggesting a degree of stability in seven-membered heterocyclic rings. nih.gov
Mechanistic Investigations of Key Transformations
The most versatile functional group for transformations in this compound is the carboxylic acid itself. It primarily undergoes nucleophilic acyl substitution. pressbooks.publibretexts.org
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a two-step process involving an addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate. pressbooks.publibretexts.org
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. libretexts.org
Fischer Esterification: A classic example is the conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.org
Mechanism:
Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. libretexts.orglibretexts.org
Nucleophilic Attack: The alcohol (a weak nucleophile) attacks the activated carbonyl carbon. libretexts.org
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination: The intermediate loses a molecule of water (a good leaving group) to form a protonated ester. libretexts.org
Deprotonation: The protonated ester is deprotonated (often by the solvent or the conjugate base of the catalyst) to yield the final ester product. libretexts.org
Amide Formation: The direct reaction of a carboxylic acid with an amine is difficult because the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents like dicyclohexylcarbodiimide (DCC) are often used. libretexts.orglibretexts.org
Mechanism with DCC:
Activation: The carboxylic acid adds to one of the double bonds of DCC, making the hydroxyl group a better leaving group (an O-acylisourea). libretexts.org
Nucleophilic Attack: The amine attacks the activated carbonyl carbon of the O-acylisourea intermediate.
Elimination: The tetrahedral intermediate collapses, eliminating dicyclohexylurea (a stable, insoluble byproduct) and forming the amide. libretexts.org
Catalytic Effects on Reaction Pathways
Catalysts play a crucial role in directing the reactivity of this compound, primarily by activating the carboxylic acid group or enabling alternative reaction pathways.
Acid Catalysis: As seen in Fischer esterification, acid catalysts (e.g., H₂SO₄, TsOH) are essential for activating the carboxyl group towards weak nucleophiles like alcohols. libretexts.org They do so by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon without converting the acid to the unreactive carboxylate anion, which would happen in basic conditions. libretexts.org
Coupling Agents as Catalysts/Promoters: Reagents like DCC are not true catalysts as they are consumed in the reaction, but they are critical promoters for amide bond formation under mild conditions. libretexts.orglibretexts.org
Heterogeneous Catalysis: The hydrogenation of carboxylic acids to alcohols is a challenging transformation due to the low reactivity of the carboxyl group. nih.gov This reduction requires powerful reducing agents like LiAlH₄ or, for industrial applications, heterogeneous catalysts. libretexts.orgnih.gov Advanced catalytic systems, often based on ruthenium, rhodium, or other precious metals on supports like carbon or titania, can facilitate this transformation under high pressures of hydrogen. nih.gov
Cooperative Catalysis: Modern synthetic methods employ cooperative catalysis to achieve high efficiency and atom economy. For instance, the formation of N-methyl amides from carboxylic acids can be achieved using a cooperative system of DABCO and Fe₃O₄. nih.gov In a proposed mechanism, the iron oxide activates the carboxylic acid, while DABCO activates the amide source, enabling the reaction to proceed under milder conditions than traditional methods. nih.gov
Table 2: Summary of Catalytic Effects on the Carboxylic Acid Group
| Reaction | Catalyst/Promoter | Role of Catalyst/Promoter | Product Type |
| Esterification | H₂SO₄ (Acid Catalyst) | Activates carbonyl carbon by protonation | Ester |
| Amidation | DCC (Coupling Agent) | Converts -OH into a good leaving group | Amide |
| Hydrogenation | Ru/C (Heterogeneous) | Facilitates reduction with H₂ | Primary Alcohol |
| N-Methyl Amidation | DABCO/Fe₃O₄ (Cooperative) | Dual activation of acid and amine source | N-Methyl Amide |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the azepane ring, the methyl group, and the carboxylic acid. The protons on the seven-membered ring, particularly those on the carbons adjacent to the chiral center at C4, are expected to be diastereotopic. This means that even protons on the same carbon atom (e.g., the two protons at C3 or C5) would be chemically non-equivalent and would therefore resonate at different chemical shifts, likely showing complex splitting patterns due to coupling with each other (geminal coupling) and with neighboring protons (vicinal coupling). The N-methyl group would likely appear as a singlet, while the carboxylic acid proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
The ¹³C NMR spectrum would provide information on the number of distinct carbon environments in the molecule. For this compound, eight distinct carbon signals would be anticipated: one for the carboxylic acid carbonyl group, one for the N-methyl group, one for the quaternary carbon at C4, and five for the remaining carbons of the azepane ring. The chemical shifts would be characteristic of their respective functional groups, with the carbonyl carbon appearing at the most downfield position.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, helping to trace the connectivity of the protons around the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of the carbon signals based on the already assigned proton signals.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by two key absorptions. A strong, sharp absorption band would be expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. Additionally, a broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations.
For this compound itself, there are no N-H bonds, so no N-H vibrations would be observed. The N-C stretching vibrations would be present but are typically weaker and fall in the fingerprint region of the spectrum (1000-1300 cm⁻¹), making them less useful for simple diagnostic purposes compared to the prominent carbonyl and hydroxyl bands. In derivatives where the methyl group on the nitrogen is replaced with a hydrogen, a characteristic N-H stretching vibration would appear in the region of 3300-3500 cm⁻¹.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is a cornerstone in chemical analysis for confirming molecular weight and deducing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a chemical formula of C8H15NO2, the expected exact mass can be calculated.
Expected HRMS Data: The primary objective of HRMS analysis would be to confirm the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. In positive-ion mode, the molecule would likely be observed as the protonated species [M+H]+, while in negative-ion mode, it would be observed as the deprotonated species [M-H]-.
| Ion Species | Molecular Formula | Calculated Mass (Da) |
| [M] | C8H15NO2 | 157.11028 |
| [M+H]+ | C8H16NO2+ | 158.11756 |
| [M-H]- | C8H14NO2- | 156.10295 |
Note: These are theoretical values. Experimental values from HRMS are expected to be very close to these, typically within a few parts per million (ppm).
Investigation of Characteristic Fragmentation Patterns
In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and provides valuable clues for its identification. For this compound, fragmentation would likely occur at the bonds adjacent to the nitrogen atom (alpha-cleavage) and at the carboxylic acid group.
Expected Fragmentation Pathways:
Loss of the carboxyl group: A common fragmentation pathway for carboxylic acids is the loss of the COOH group, which would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the rest of the molecule.
Alpha-cleavage at the nitrogen: The bonds adjacent to the nitrogen atom in the azepane ring are susceptible to cleavage. This would lead to the opening of the ring and the formation of various charged fragments.
Loss of a methyl group: The methyl group attached to the nitrogen could be lost, resulting in a fragment with a mass difference of 15 Da.
X-ray Crystallography for Solid-State Structure Determination
While mass spectrometry provides information on the connectivity and molecular weight of a molecule, X-ray crystallography can reveal its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of the latest literature search, a crystal structure for this compound has not been publicly reported. However, we can predict the type of information that would be obtained from such a study.
Elucidation of Absolute Stereochemistry (for chiral forms)
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). X-ray crystallography on a single crystal of one of the enantiomers is the most definitive method for determining its absolute stereochemistry. By analyzing the diffraction pattern, the precise spatial arrangement of the atoms can be determined, unequivocally assigning the R or S configuration at the chiral center (C4).
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The crystal structure would reveal how molecules of this compound pack together in the solid state. A key feature of this packing would be the formation of intermolecular hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (from the -OH group) and acceptor (from the C=O group). The nitrogen atom in the azepane ring can also act as a hydrogen bond acceptor. It is highly probable that the molecules would form dimers or extended networks through hydrogen bonding between the carboxylic acid groups of adjacent molecules. These interactions govern many of the material's physical properties, such as melting point and solubility.
Spectroscopic and Advanced Structural Characterization of 1 Methylazepane 4 Carboxylic Acid
Spectroscopic and Advanced Structural Characterization
A comprehensive review of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure and conformer analysis of 1-Methylazepane-4-carboxylic acid. While the conformational analysis of cyclic compounds, such as those containing an azepane ring, is a significant area of stereochemical research, detailed research findings, including crystallographic data like bond lengths, bond angles, and torsion angles for the specific conformers of this compound within a crystalline lattice, are not publicly available at this time.
The azepane ring, being a seven-membered ring, is known to be flexible and can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. The substitution at the 1 and 4 positions with a methyl and a carboxylic acid group, respectively, would be expected to influence the conformational preference of the ring to minimize steric hindrance and optimize intramolecular interactions. In a crystalline state, these molecules would pack in a regular, repeating pattern, and the specific conformation adopted by the molecule would be the one that allows for the most stable crystal lattice, influenced by factors like intermolecular hydrogen bonding involving the carboxylic acid group.
However, without experimental X-ray crystallographic data, any discussion on the specific conformers present in the solid state, their relative orientations, and the intermolecular forces governing the crystal packing remains speculative. Further research, including single-crystal X-ray diffraction studies, would be necessary to elucidate the precise three-dimensional structure and conformational properties of this compound in its crystalline form.
Conformational Analysis and Molecular Topology of the 1 Methylazepane Ring System
Dynamic Spectroscopic Studies of Ring Inversion and Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes, such as ring inversion in cyclic molecules. rsc.orgresearchgate.net For the azepane ring system, DNMR studies can provide quantitative data on the energy barriers associated with the interconversion between different ring conformations, like the chair and boat forms.
In substituted azepanes, the rate of ring inversion can be influenced by the nature and position of the substituents. rsc.org By analyzing the changes in the NMR spectrum as a function of temperature, researchers can determine the free energy of activation (ΔG‡) for the ring-flipping process. rsc.org These experimental values are crucial for understanding the dynamic behavior of the molecule in solution. For instance, studies on related heterocyclic systems have successfully used DNMR to characterize inversion barriers. nih.gov The presence of multiple conformers can be identified by the decoalescence of NMR signals at low temperatures. researchgate.net
Table 1: Representative Energy Barriers for Ring Inversion in Heterocyclic Systems
| Compound Family | Method | Activation Energy (ΔG‡) kcal/mol | Reference |
|---|---|---|---|
| 1,4-Benzodiazepin-2-ones | Dynamic NMR | Varies with substitution | nih.gov |
| N-Isopropyl-N-methylpropargylamine | Dynamic NMR | 7.7 ± 0.1 | researchgate.net |
| cis-1,6-dimethyl-2,5,7,10-tetraoxabicyclo[4.4.0]decane | Dynamic NMR | Not specified | rsc.org |
This table presents data for related heterocyclic systems to illustrate the application of dynamic NMR in determining energy barriers for conformational changes. Data for 1-methylazepane-4-carboxylic acid specifically was not available in the search results.
Computational Approaches to Conformational Preferences
Computational chemistry offers a powerful toolkit to complement experimental studies by providing detailed insights into the conformational landscape of molecules. arxiv.orgresearchgate.net These methods can be broadly categorized into quantum chemical calculations and molecular mechanics.
Quantum chemical methods, such as Density Functional Theory (DFT), are used to accurately calculate the energies of different molecular conformations. arxiv.org By performing these calculations for various possible geometries of this compound, a potential energy surface can be mapped out. This "energy landscape" reveals the relative stabilities of different conformers (e.g., chair vs. boat) and the energy barriers that separate them. arxiv.org
These calculations can reproduce experimental results with high accuracy, often within 1-2 kcal/mol, providing confidence in their predictive power. nih.gov The structural parameters obtained from these calculations also offer valuable insights into the geometric features that stabilize or destabilize particular conformations. nih.gov
While quantum chemical calculations are highly accurate, they can be computationally expensive for flexible molecules with many possible conformations. youtube.com Molecular mechanics (MM) methods, which use classical physics-based force fields, provide a more efficient way to explore the conformational space. nih.govnih.gov
Conformational searching algorithms, such as Monte Carlo methods, systematically or randomly alter the torsional angles of the molecule to generate a multitude of possible structures. youtube.comuci.edu Each of these structures is then subjected to energy minimization using a suitable force field. uci.edu This process allows for the identification of a comprehensive set of low-energy conformers that are likely to be populated at room temperature. uci.edu The choice of the force field is critical and must be appropriate for the molecule being studied. youtube.com
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | Approach | Key Advantages | Key Limitations |
|---|---|---|---|
| Quantum Chemical Calculations (e.g., DFT) | Solves approximations to the Schrödinger equation | High accuracy in energy calculations, provides electronic structure information. nih.govarxiv.org | Computationally intensive, may be challenging for very large molecules or extensive conformational searches. youtube.com |
Influence of N-Methyl and Carboxylic Acid Substituents on Ring Conformation
The substituents on the azepane ring play a crucial role in determining its preferred conformation. researchgate.net In this compound, the N-methyl group and the carboxylic acid at the 4-position introduce specific steric and electronic effects that influence the conformational equilibrium.
For example, in a related five-membered ring system, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, crystallographic studies revealed the presence of two distinct conformers where the carboxylic acid group is pseudo-equatorial in one and pseudo-axial in the other. mdpi.com This highlights how substituents can lead to multiple, energetically accessible conformations. Computational modeling can further elucidate the energy differences between these conformers.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid |
| 1,4-Benzodiazepin-2-ones |
| N-Isopropyl-N-methylpropargylamine |
Applications in Complex Molecule Synthesis and Pharmaceutical Research
Role as a Chiral Building Block in Advanced Organic Synthesis
Chiral building blocks are essential in modern drug discovery, as the interaction between a drug molecule and its biological target is often highly dependent on stereochemistry. researchgate.net The azepane scaffold, particularly when functionalized with groups like a carboxylic acid, serves as a versatile chiral building block for the creation of complex molecules.
The synthesis of enantiomerically pure azepane derivatives is a key step in the construction of complex N-heterocyclic architectures. Various strategies, such as the stereoselective and regioselective ring expansion of piperidines, have been developed to produce diastereomerically pure azepane derivatives. rsc.org These methods allow for the creation of specific stereoisomers of compounds like 1-methylazepane-4-carboxylic acid, which can then be incorporated into larger, more complex molecules. The chirality of the starting material, such as L-proline, can be transferred with high enantiomeric excess to the final azepane product. researchgate.net The development of such synthetic routes is crucial for accessing novel chemical space and creating molecules with desired biological activities.
The azepane ring is a valuable scaffold for the construction of chemical libraries used in drug discovery. nih.gov Functionalized azepanes can be prepared using techniques like diazocarbonyl chemistry and can be further elaborated to create a diverse range of compounds for screening. nih.gov For instance, key dicarbonyl-containing seven-membered rings can be functionalized through diastereoselective reductions and further modified at the ester and amine groups. nih.gov This modular approach allows for the generation of a large number of derivatives from a common core structure, facilitating the exploration of chemical space around a lead compound. The table below illustrates how different functional groups can be introduced onto an azepane scaffold to create a library of compounds.
| Scaffold Modification | Reagents/Conditions | Resulting Functional Group | Potential for Diversity |
| N-Alkylation | Alkyl halides, Reductive amination | Varied N-substituents | High |
| Amide Coupling | Carboxylic acids, Activating agents | Amide functionalities | High |
| Esterification | Alcohols, Acid catalysis | Ester functionalities | Moderate |
| C-Alkylation | Alkyl halides, Strong base | Carbon-carbon bond formation | High |
This table provides a conceptual overview of how a chemical library can be generated from a functionalized azepane scaffold.
Utility in Pharmaceutical and Agrochemical Development
The azepane motif is present in over 20 FDA-approved drugs, highlighting its importance in pharmaceutical development. nih.gov Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-tubercular, and anti-Alzheimer's properties. nih.gov
This compound can serve as a precursor for the synthesis of analogs of other bioactive nitrogen-containing heterocycles. mdpi.com For example, the core structure can be modified to create compounds that mimic the structure of natural products or existing drugs to improve their properties. The synthesis of novel azepane derivatives is a key area of research for developing new therapeutic agents. nih.gov A study on protein kinase B (PKB) inhibitors utilized an azepane-containing lead structure derived from the natural product (-)-balanol. nih.gov Although the initial lead compound containing an ester was unstable, isosteric replacements led to the development of a stable and highly active inhibitor. nih.gov
The synthesis of a series of derivatives from a lead compound is a fundamental aspect of medicinal chemistry, allowing for the systematic exploration of the structure-activity relationship (SAR). nih.govdntb.gov.ua By making small, controlled changes to the structure of a molecule like this compound and observing the effect on its biological activity, researchers can identify the key structural features responsible for its therapeutic effects. nih.gov For example, SAR studies on imidazole-derived Schiff base analogues have been conducted to identify potent antioxidant and anti-inflammatory agents. dntb.gov.ua Similarly, the strategic incorporation of small heterocycles, such as azepane, is a common approach in lead optimization programs. researchgate.net The table below shows examples of how modifications to a core structure can influence biological activity in SAR studies.
| Compound | Modification | Biological Target | Observed Activity |
| Lead Compound | N-H | Kinase A | High Potency |
| Derivative 1 | N-Methyl | Kinase A | Reduced Potency |
| Derivative 2 | N-Ethyl | Kinase A | Increased Potency |
| Derivative 3 | N-Benzyl | Kinase A | Significantly Increased Potency |
This table is a generalized representation of SAR data, illustrating how changes to a substituent can affect biological activity.
In the context of agrochemical development, carboxylic acid derivatives are extensively found in herbicidal compounds, targeting various biosynthetic pathways and enzymes in plants. nih.gov The development of novel azepane carboxylic acid derivatives could therefore lead to the discovery of new herbicides with improved efficacy and selectivity.
Computational Chemistry and Theoretical Investigations of 1 Methylazepane 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into molecular geometry, stability, and reactivity.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of 1-methylazepane-4-carboxylic acid dictates its chemical behavior. Quantum chemical methods can be used to analyze this structure and predict reactivity. For the parent azepane ring, calculations have been performed using methods like ab initio (MP2) and meta-hybrid DFT (M06-2X) to investigate structural and electronic properties. nih.gov These studies reveal that the seven-membered ring is not planar, with calculated dihedral angles indicating significant out-of-plane distortions. nih.gov The C-N-C bond angle in the azepane ring is calculated to be around 116.2° (at the MP2 level), showing a deviation from the ideal sp³ geometry due to ring strain. nih.gov
For this compound, the presence of the N-methyl group and the C4-carboxylic acid substituent would further influence the electron distribution and geometry. The nitrogen atom, with its lone pair, and the electron-withdrawing carboxylic acid group are key sites for chemical reactions.
Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict how the molecule will interact with other chemical species.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors for the parent azepane molecule have been computed and compared with other seven-membered heterocycles, providing a baseline for understanding the reactivity of its derivatives. nih.gov Nucleophiles are predicted to attack the carbon atom of a carboxylic acid, while electrophiles target the oxygen atoms. quora.com
Molecular Orbital Theory and Electron Density Distributions
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org The two most important MOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. For a molecule like this compound, the HOMO is likely to be localized on the nitrogen atom of the azepane ring and the non-bonding oxygen orbitals of the carboxylic group, as these are the regions of highest electron density. quora.com
LUMO: Represents the ability to accept an electron. The LUMO is typically located on the antibonding orbitals, particularly the π* orbital of the carbonyl group (C=O) in the carboxylic acid, making the carboxyl carbon an electrophilic site. quora.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Electron Density Distribution: The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps. For this compound, an MEP map would show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic acid and, to a lesser extent, the nitrogen atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the acidic proton of the carboxylic acid and the hydrogen atoms on the carbon adjacent to the nitrogen, highlighting sites for nucleophilic interaction.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics and the influence of the environment, such as solvents. nih.gov
Simulation of Conformational Dynamics in Different Solvents
The seven-membered azepane ring is highly flexible and can adopt multiple conformations, such as chair, boat, and twist-chair forms. nih.gov The conformational preference is critical as it often dictates the molecule's biological activity. lifechemicals.com Computational modeling, alongside NMR spectroscopy, has been used to investigate how substituents, like a fluorine atom, can bias the azepane ring into a single major conformation. rsc.org
For this compound, MD simulations can be performed in various solvents (e.g., water, chloroform, dimethyl sulfoxide) to explore its conformational landscape. The simulations would track the torsional angles of the ring and the orientation of the N-methyl and carboxylic acid groups over time. The results would reveal the most stable conformers in each solvent and the energy barriers for interconversion between them.
Hypothetical Conformational Energy Profile: An MD simulation could generate data similar to the table below, illustrating the relative populations of major conformers in different solvent environments.
| Solvent | Predominant Conformer | Relative Population (%) | Key Dihedral Angle (C2-N1-C7-C6) |
| Water (Polar, Protic) | Chair-like | 75% | ~60° |
| Chloroform (Polar, Aprotic) | Twist-Chair | 60% | ~45° |
| Cyclohexane (Nonpolar) | Twist-Boat | 50% | ~80° |
| This table is illustrative and based on general principles of azepane conformational analysis. |
Studies of Solvent Effects on Molecular Behavior
Solvents can profoundly impact a molecule's structure, stability, and reactivity by forming a solvation shell around the solute. frontiersin.orgrsc.org The interactions between the solute and solvent molecules can be explicit (specific hydrogen bonds) or implicit (a continuous dielectric medium). frontiersin.org
For this compound, the carboxylic acid group can act as both a hydrogen bond donor (from -OH) and acceptor (from C=O), while the tertiary nitrogen can act as a hydrogen bond acceptor.
In polar protic solvents like water, strong hydrogen bonds would form with the carboxylic acid, stabilizing conformations that maximize solvent exposure of this group. The solvent can also influence the pKa of the carboxylic acid and the basicity of the amine. acs.org
In polar aprotic solvents like DMSO, the solvent can accept hydrogen bonds but not donate them as effectively, leading to different interaction profiles and potentially altered conformational preferences compared to water.
In nonpolar solvents like hexane, intramolecular hydrogen bonding between the nitrogen lone pair and the carboxylic acid proton might become more favorable, leading to more compact or folded conformations.
MD simulations combined with free energy calculations, such as the potential of mean force (PMF), can quantify these solvent effects and predict how the solvent modulates the molecule's energetic landscape and behavior. nih.govnih.gov
Predictive Modeling for Synthetic Pathways and Reactivity
Computational tools can also be used to predict how a molecule might be synthesized and how it might react in various chemical transformations.
Modern retrosynthesis software, often powered by artificial intelligence, can propose viable synthetic routes to a target molecule. elsevier.com For this compound, a predictive tool might suggest a pathway starting from commercially available precursors. One plausible route could involve the ring expansion of a substituted piperidine (B6355638) or the cyclization of a linear amino-ester. The synthesis of related N-alkyl azepanes has been accomplished in multiple steps from starting materials like D-(-)-quinic acid. nih.gov
Predictive models can also forecast the outcomes of chemical reactions. For instance, models exist to predict the regioselectivity of additions to N-alkyl pyridinium (B92312) ions, which share some electronic features with the protonated form of this compound. rsc.org Computational models can help predict sites of oxidation or reduction. For cyclic amines, oxidative C-N or C-C bond cleavage can be modeled to understand deconstructive diversification pathways. acs.org By calculating the activation energies for different potential reaction pathways, these models can guide the selection of reagents and conditions to achieve a desired chemical transformation with high selectivity.
Q & A
Q. What are the established synthetic pathways for 1-Methylazepane-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclization and functional group modification. Key methods include:
- Cyclization of amino alcohols : Reacting 4-aminopentanol derivatives with carbonylating agents (e.g., phosgene) under acidic conditions to form the azepane ring .
- Hell-Volhard-Zelinsky reaction : Halogenation at the α-position of the carboxylic acid group, followed by nucleophilic substitution to introduce the methyl group .
- Hydrolysis of esters : Alkaline or acidic hydrolysis of ester precursors (e.g., methyl 1-Methylazepane-4-carboxylate) to yield the free carboxylic acid .
Q. Critical factors :
- Temperature : Higher temperatures (>100°C) improve cyclization efficiency but may lead to side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in halogenation steps.
- pH : Alkaline conditions favor ester hydrolysis but may degrade the azepane ring.
Q. How is the structure of this compound confirmed using spectroscopic methods?
A multi-technique approach is essential:
- ¹H/¹³C NMR :
- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 2500–3300 cm⁻¹ (O-H stretch) .
- Mass spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₅NO₂ (theoretical MW: 157.21 g/mol) .
Validation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What are the key reactivity patterns of this compound in common organic reactions?
The compound exhibits dual reactivity from its carboxylic acid and azepane moieties:
- Carboxylic acid reactions :
- Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .
- Amide formation : Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Azepane reactions :
Experimental design : Use kinetic studies (e.g., time-resolved NMR) to monitor reaction progress and optimize conditions .
Advanced Research Questions
Q. How can HPLC methods be optimized to assess the purity of this compound in complex mixtures?
Methodology :
- Mobile phase : Methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) provides optimal separation of carboxylic acid derivatives .
- Column selection : C18 reverse-phase columns with 5 μm particle size for high resolution.
- Detection : UV at 210–220 nm (carboxylic acid absorbance).
Q. Validation parameters :
| Parameter | Requirement |
|---|---|
| Linearity | R² > 0.999 |
| LOD/LOQ | ≤0.1 μg/mL |
| Precision (RSD) | <2% (intra-day) |
Data interpretation : Use principal component analysis (PCA) to distinguish impurities from degradation products .
Q. What strategies resolve contradictions in experimental data when studying the compound’s biological activity?
Case example : Discrepancies in antimicrobial assay results may arise from:
- Solubility issues : Use co-solvents (e.g., DMSO ≤1%) to ensure uniform compound dispersion .
- Matrix effects : Normalize data against vehicle controls and include internal standards (e.g., ciprofloxacin for antimicrobial assays) .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p < 0.01) .
Mitigation : Replicate experiments across independent labs and cross-validate with orthogonal assays (e.g., isothermal titration calorimetry for binding studies) .
Q. What advanced computational methods predict the reactivity of this compound in novel reactions?
Approaches :
- Density Functional Theory (DFT) : Calculate reaction pathways for esterification or amide coupling, focusing on transition-state energies .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .
- Machine learning : Train models on existing reaction databases to forecast optimal catalysts or solvents .
Validation : Compare computational predictions with experimental results (e.g., Hammett plots for substituent effects) .
Data Presentation Guidelines
- Raw data : Store large datasets (e.g., HPLC chromatograms, NMR spectra) in appendices .
- Processed data : Use heatmaps for biological activity profiles or 3D scatter plots for structure-activity relationships .
- Uncertainty reporting : Include error bars (±SEM) and confidence intervals (95%) in graphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
